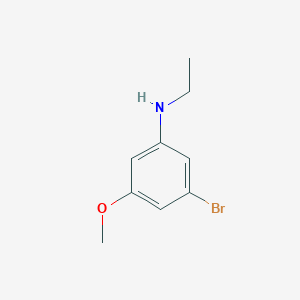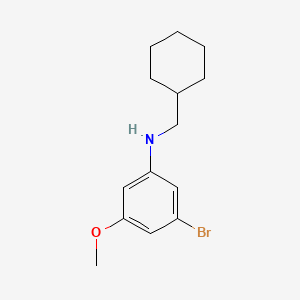![molecular formula C12H20N2O3 B7973748 tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B7973748.png)
tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrazine ring fused with a pyrrolo ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be achieved through several synthetic routes. One efficient method involves a one-pot three-component condensation reaction. This method uses tert-butyl isocyanide, an aryl aldehyde, and 2-aminopyridine or 2-aminopyrazine as starting materials. The reaction is catalyzed by iodine and proceeds at room temperature, leading to the formation of the desired product in good yields .
Análisis De Reacciones Químicas
tert-Butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial and anticancer agent. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mecanismo De Acción
The mechanism of action of tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer activity is linked to the inhibition of cell division and induction of apoptosis .
Comparación Con Compuestos Similares
tert-Butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be compared with other similar compounds, such as imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. These compounds share a similar heterocyclic structure but differ in their specific functional groups and biological activities. The unique tert-butyl group in this compound enhances its lipophilicity and biological activity, making it a more potent compound in certain applications .
Propiedades
IUPAC Name |
tert-butyl 6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)13-6-7-14-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGDFOURWVOVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
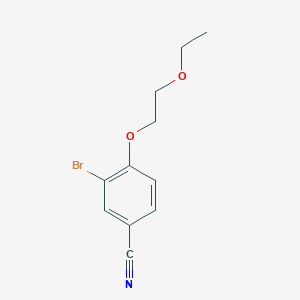
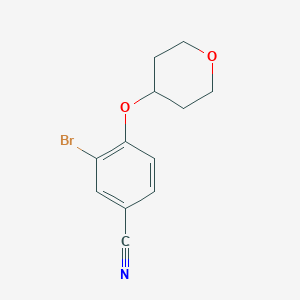
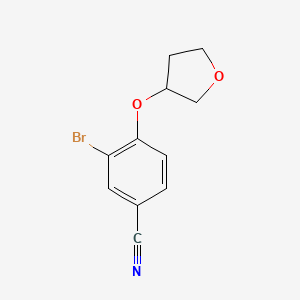
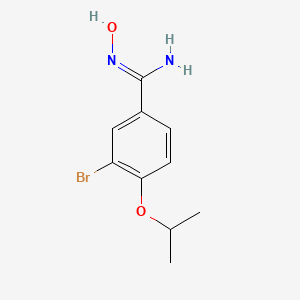
![N-[(2-fluoro-3-methoxyphenyl)methyl]propan-1-amine](/img/structure/B7973694.png)
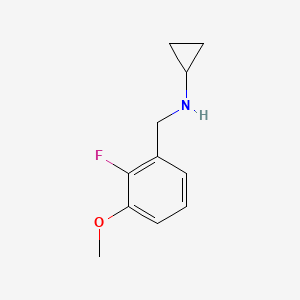
![N-[(2-fluoro-3-methoxyphenyl)methyl]-2-methylpropan-1-amine](/img/structure/B7973708.png)
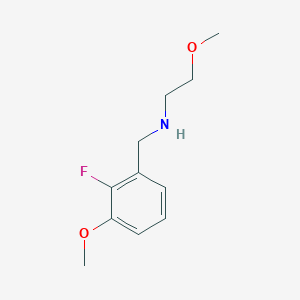
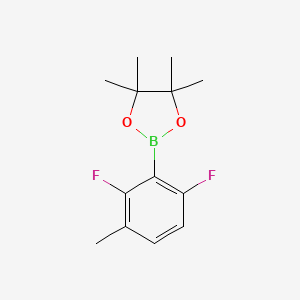
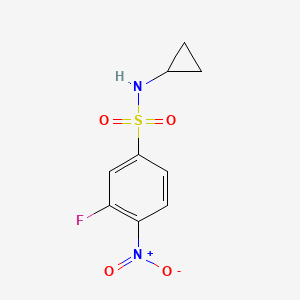
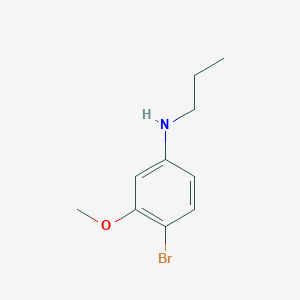
![3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline](/img/structure/B7973761.png)
